8-Methoxy-4-morpholin-4-yl-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-morpholin-4-yl-chromen-2-one typically involves the reaction of 3-acetyl-7-hydroxy-chromen-2-one with 4-(2-chloro-ethyl)-morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours. After completion, the solvent is evaporated, and the crude product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-morpholin-4-yl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.
Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, chromanol derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-4-morpholin-4-yl-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases like cancer, viral infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-morpholin-4-yl-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 7-Hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one
Comparison: 8-Methoxy-4-morpholin-4-yl-chromen-2-one is unique due to the presence of both a methoxy group and a morpholine ring, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
8-methoxy-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H15NO4/c1-17-12-4-2-3-10-11(9-13(16)19-14(10)12)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3 |
InChI Key |
QMOLGKOGXTXVPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2N3CCOCC3 |
Origin of Product |
United States |
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